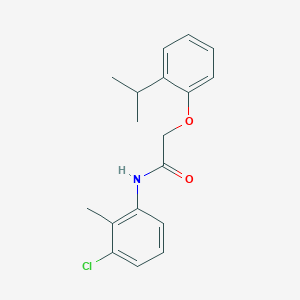

N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide involves multi-step chemical processes. For instance, Sharma et al. (2018) described the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a reaction involving ethyl 2-(2-isopropylphenoxy)acetic acid and 2-diaminobenzene, further processed with lutidine and TBTU in dichloromethane (Sharma et al., 2018). This method highlights the intricate nature of synthesizing acetamide derivatives, showcasing the importance of specific reactants and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by specific conformational arrangements and hydrogen bonding. The crystallographic analysis by Gowda et al. (2007) on a related compound, 2-Chloro-N-(2,4-dimethylphenyl)acetamide, revealed that molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, indicating the significance of hydrogen bonding in the solid-state structure of these compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of heterocyclic compounds and demonstrate the reactivity of the amide group. Agarwal and Mital (1976) showed that N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to produce angular heterocyclic compounds, highlighting the versatility of acetamides in synthetic chemistry (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide, such as melting point, solubility, and crystalline structure, can be inferred from related studies. The orthorhombic crystalline structure and hydrogen bonding patterns play a crucial role in determining the compound's physical characteristics, as discussed in the structural analysis by Gowda et al. (Gowda et al., 2007).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has demonstrated the synthesis and structural analysis of related compounds with potential anticancer activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been carried out, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor. The crystal structure provides insights into the molecular interactions contributing to its activity (G. Sharma et al., 2018).

Environmental Impact and Metabolism

Studies on chloroacetamide herbicides, which share structural similarities with the compound , reveal significant insights into their metabolism and environmental impact. Comparative metabolism studies between human and rat liver microsomes have elucidated the metabolic pathways of these herbicides, providing a foundation for understanding the environmental and health-related aspects of related compounds (S. Coleman et al., 2000).

Chemical Synthesis and Structural Analysis

Research into the synthesis and properties of related chemical structures, including efforts to create new powder diffraction data for potential pesticides, highlights the versatility and application potential of these compounds in developing new chemical entities for various uses, including pest control (E. Olszewska et al., 2008).

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOKFXQJDYPVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)

![1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B5519244.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)

![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)